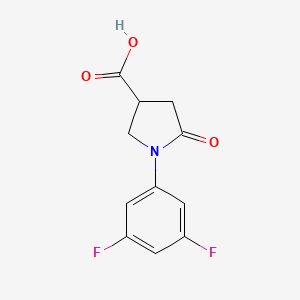

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid core substituted with a 3,5-difluorophenyl group at the N1 position. The fluorine atoms at the 3,5-positions on the phenyl ring modulate electronic and steric properties, influencing bioavailability and target interactions.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONDSKCEXBOFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a Claisen-Schmidt condensation reaction under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible activity against various diseases, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The incorporation of fluorine atoms can enhance biological activity and selectivity towards cancer cells.

- Antimicrobial Properties : Research has shown that similar pyrrolidine derivatives possess antimicrobial activity. The difluorophenyl moiety may contribute to enhanced interaction with bacterial membranes or enzymes.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology:

- CNS Activity : Pyrrolidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems. This compound may be explored for its effects on conditions like depression or anxiety.

Chemical Biology

In chemical biology, this compound can serve as a valuable tool for:

- Probe Development : Its unique structure allows it to be used as a molecular probe for studying biological pathways or interactions at the cellular level.

- Enzyme Inhibition Studies : The carboxylic acid functionality can facilitate binding to enzyme active sites, making it useful in studying enzyme kinetics and inhibition mechanisms.

Case Study 1: Anticancer Activity

A study conducted by researchers focused on synthesizing a series of pyrrolidine derivatives, including 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. The mechanism of action was proposed to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another study, compounds similar to 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial and Anticancer Activity

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives :

These derivatives demonstrated potent activity against multidrug-resistant bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli) and cytotoxicity in A549 human lung cancer cells. The chloro and hydroxyl substituents enhance lipophilicity and hydrogen-bonding capacity, improving membrane penetration and target binding . - 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives :

Exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The chloro and hydroxyl groups contribute to radical scavenging via electron donation and stabilization .

Fluorinated Analogs

- 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular weight 241.19 g/mol (C${11}$H${9}$F${2}$NO${3}$). The 3,4-difluoro substitution may reduce steric hindrance compared to 3,5-difluoro, improving solubility but possibly compromising target specificity .

Structural and Physicochemical Properties

Key Research Findings

Substituent Position Matters :

- 3,5-Difluoro vs. 2,4-Difluoro : The 3,5-configuration optimizes steric and electronic effects for antimicrobial activity, while 2,4-substituents may enhance metabolic stability .

- Chloro vs. Fluoro : Chlorine increases lipophilicity and antimicrobial potency but raises toxicity concerns. Fluorine balances electronegativity and bioavailability .

Functional Groups Drive Activity :

Biological Activity

1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the synthesis, biological activity, and potential applications of this compound based on recent studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 1-(3,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Molecular Formula : C12H11F2NO3

- CAS Number : 1098340-14-7

This compound features a pyrrolidine ring substituted with a difluorophenyl group and a carboxylic acid moiety, which are critical for its biological activity.

Synthesis

The synthesis of 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the difluorophenyl and carboxylic acid groups. The methods often leverage various reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibit promising anticancer properties. The following findings highlight its efficacy:

- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that this compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 100 µM, it reduced cell viability by approximately 66% compared to control treatments with established chemotherapeutics like cisplatin .

- Structure-Activity Relationship : The presence of the difluorophenyl group appears to enhance cytotoxicity against cancer cells while minimizing effects on non-cancerous cells. Compounds with free amino groups generally exhibited higher anticancer activity .

Antimicrobial Activity

The antimicrobial potential of 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been explored:

- Screening Against Pathogens : The compound was tested against various multidrug-resistant bacteria, including Staphylococcus aureus strains resistant to linezolid and tedizolid. Results indicated that it possesses selective antimicrobial activity against these pathogens .

- Minimum Inhibitory Concentration (MIC) : The antimicrobial efficacy was assessed using broth microdilution techniques. While some derivatives showed no significant antibacterial activity (MIC > 128 µg/mL), others demonstrated promising results against specific strains .

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled study evaluating the anticancer effects of various 5-oxopyrrolidine derivatives, 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was found to be one of the most potent compounds. It was compared against standard treatments, demonstrating superior efficacy in reducing tumor cell viability while exhibiting lower cytotoxicity towards non-cancerous cells.

Case Study 2: Antimicrobial Resistance

A separate investigation focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The study revealed that certain structural modifications significantly enhanced its activity against these pathogens, suggesting a potential pathway for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via a two-step process:

Cyclization : Reacting 2,4-difluoroaniline with itaconic acid in boiling water to form the pyrrolidine backbone .

Esterification/Acid Activation : Using catalytic sulfuric acid to generate intermediates like 4-acetyl-1-(2,4-difluorophenyl)pyrrolidin-2-one, which are hydrolyzed to the carboxylic acid .

- Key Considerations : Reaction temperature (reflux conditions) and stoichiometric ratios are critical for yield optimization.

Q. Which spectroscopic and analytical techniques are standard for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1650–1750 cm⁻¹ and hydroxyl (OH) stretches for derivatives .

- NMR (¹H/¹³C) : Confirms substituent positions on the aromatic ring and pyrrolidine moiety. For example, δ 2.6–3.9 ppm (pyrrolidine protons) and δ 7.6–8.0 ppm (aromatic protons) .

- X-ray Diffraction : Resolves stereochemistry and crystal packing, as demonstrated for derivatives like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .

Q. What are the primary biological activities reported for this compound and its derivatives?

- Methodological Answer :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show MIC values <10 µg/mL against Candida albicans and Aspergillus fumigatus .

- Antioxidant Activity : Substituents like thioxo-oxadiazole enhance radical scavenging (DPPH assay), with some derivatives outperforming ascorbic acid .

- Anticancer Potential : In vitro assays reveal IC₅₀ values <20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Replace sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .

- Reaction Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times dynamically.

Q. How do structural modifications (e.g., substituents) influence bioactivity?

- Methodological Answer :

- Design Strategy : Computational modeling (e.g., DFT, molecular docking) predicts electronic effects and binding affinities .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Case Study : A derivative with a nitro group showed high antimicrobial activity but low anticancer efficacy.

- Resolution :

Assay Replication : Validate results across multiple cell lines (e.g., MCF-7 vs. HepG2) .

Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis pathways .

Structural Analysis : Compare logP and PSA values to assess membrane permeability discrepancies .

Q. What strategies address discrepancies between in vitro and in vivo toxicity profiles?

- Methodological Answer :

- In Vitro Screening : Use hepatic microsomes to predict metabolic stability and cytochrome P450 interactions .

- In Vivo Models : Administer derivatives in rodent studies (e.g., Sprague-Dawley rats) to monitor hepatotoxicity via ALT/AST levels .

- Mitigation : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.